
N-Allylbenzothiazolium Bromide
Overview
Description
N-Allylbenzothiazolium Bromide (CAS: 16407-55-9) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀BrNS and a molecular weight of 256.16 g/mol . Structurally, it consists of a benzothiazolium core—a fused benzene and thiazole ring—substituted with an allyl group (-CH₂CH=CH₂) at the nitrogen atom, paired with a bromide counterion. This compound is characterized by its ionic nature, which contributes to its solubility in polar solvents and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylbenzothiazolium Bromide can be synthesized through the reaction of 2-lithiobenzothiazole with allyl bromide. The reaction typically involves the use of a tungsten(0) complex and occurs in a solvent such as tetrahydrofuran (THF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4). The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Chemical Reactions Analysis
Types of Reactions: N-Allylbenzothiazolium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-allylbenzothiazole derivative .
Scientific Research Applications
Chemical Properties and Structure
N-Allylbenzothiazolium bromide, known chemically as 3-Allylbenzo[d]thiazol-3-ium bromide, has the molecular formula and a molecular weight of 256.16 g/mol. The compound features a benzothiazolium core that contributes to its chemical reactivity and biological activity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique allyl group enhances its reactivity, making it suitable for diverse synthetic transformations.
Table 1: Synthetic Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
1,3-Dipolar Cycloaddition | Reacts with nitroalkenes to form functionalized benzo[d]pyrrolo[2,1-b]thiazoles | 75-90 |
N-Acylation | Acts as an acylating agent in the formation of N-acyl derivatives | 80-95 |
Luminescent Sensors | Utilized in the development of sensors for detecting pollutants | >90 |
These reactions demonstrate the compound's utility in creating complex molecular architectures that are valuable in pharmaceuticals and materials science.
Biological Applications
The antimicrobial properties of this compound make it a candidate for biological studies. Research has shown its effectiveness against various pathogens, indicating potential therapeutic applications.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, highlighting its potential as an antimicrobial agent .
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating various diseases. Its derivatives have shown promise in anti-inflammatory and anti-tumor activities.
Table 2: Therapeutic Potential of Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
N-(4-Methylphenyl)benzothiazolium bromide | Antitumor | |
Benzothiazole derivatives | Antimicrobial | |
Benzothiazole-based compounds | Antidiabetic |
Research continues to explore these derivatives for their pharmacological properties, which could lead to new drug developments.
Materials Science
In materials science, this compound has been utilized in the synthesis of metal-organic frameworks (MOFs) that exhibit luminescent properties. These materials have applications in gas storage and sensing technologies.
Case Study: MOF Development
The functionalization of NU-1000 with benzothiazolium salts resulted in materials capable of adsorbing carbon dioxide while also serving as luminescent sensors for anions such as cyanide and thiocyanate . This dual functionality showcases the compound's versatility in advanced material applications.
Mechanism of Action
The mechanism of action of N-Allylbenzothiazolium Bromide involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound targets specific molecular pathways, including those involved in cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
To contextualize the properties and utility of N-Allylbenzothiazolium Bromide, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Similar Compounds
*Note: The molecular formula for 3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide is inferred from structural analogs in .
Key Differences and Research Findings
(a) Core Heterocycle and Reactivity
- This compound : The benzothiazolium core confers aromatic stability and electron-deficient characteristics, making it reactive toward nucleophiles. The allyl group enhances π-conjugation and may facilitate cycloaddition reactions .
- 1-Allyl-3-butylimidazolium bromide: The imidazolium ring lacks sulfur but offers tunable hydrophobicity due to the butyl chain. It is non-corrosive and thermally stable, ideal for high-temperature applications .
(b) Substituent Effects on Solubility
- Allyl vs. butyl chains: Allyl groups (in this compound) introduce unsaturation, enabling participation in click chemistry, whereas butyl chains (in imidazolium salts) enhance lipophilicity for non-polar solvent compatibility .
Biological Activity
N-Allylbenzothiazolium bromide is a compound belonging to the class of benzothiazolium salts, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its antibacterial, antifungal, and plant growth regulatory properties.
Chemical Structure and Synthesis
This compound can be synthesized through the alkylation of benzothiazole with allyl bromide. The reaction typically involves the use of a suitable base to facilitate the formation of the benzothiazolium salt. The structural integrity and purity of the compound can be confirmed using spectroscopic methods such as UV-Vis and IR spectroscopy.
Biological Activity Overview
1. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it has a pronounced effect on strains such as Staphylococcus aureus, including antibiotic-resistant variants. In contrast, its activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is minimal or nonexistent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 200 ng/cm³ |
Escherichia coli | No inhibition observed |
Pseudomonas aeruginosa | No inhibition observed |
2. Antifungal Activity
The compound also demonstrates antifungal activity against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida pseudotropicalis and Penicillium funiculosum. The effectiveness varies with concentration, indicating a dose-dependent relationship.
Fungal Strain | Inhibition Concentration |
---|---|
Candida pseudotropicalis | Effective at 100 µg/ml |
Penicillium funiculosum | Effective at 50 µg/ml |
3. Plant Growth Regulation
This compound has been identified as a potential plant growth regulator. Its effects on plant cells include both stimulation and inhibition of growth, depending on the concentration used. At lower concentrations, it promotes cell division and chlorophyll synthesis in plants like Euglena gracilis, while higher concentrations can inhibit these processes.
Concentration (mol/dm³) | Growth Effect |
---|---|
16.51% stimulation | |
53.03% inhibition |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated that at concentrations above 200 ng/cm³, it effectively inhibited the growth of Staphylococcus aureus, while showing no effect on gram-negative strains.
Case Study 2: Antifungal Activity Assessment
Another study evaluated the antifungal properties of this compound against common pathogenic fungi. The compound showed promising results, particularly against Candida pseudotropicalis, where significant growth inhibition was observed at concentrations starting from 50 µg/ml.
The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt metabolic processes in microorganisms. The exact mechanism remains an area for further research but is believed to involve interference with cell wall synthesis in bacteria and fungal cells.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Allylbenzothiazolium Bromide in synthetic chemistry workflows?
this compound requires stringent safety measures due to its reactivity with water and flammability. Key protocols include:
- Ventilation : Use fume hoods to prevent vapor accumulation, as moisture exposure releases toxic gases .
- Electrostatic Control : Ground equipment and use antistatic tools to avoid ignition of flammable vapors .
- PPE : Wear flame-resistant, antistatic lab coats, N100/P3 respirators, and chemically resistant gloves (tested under EN 374 standards) .
Q. How should this compound be stored to ensure experimental reproducibility?
- Conditions : Store in airtight containers at 4°C in a dry, cool environment to prevent hydrolysis or decomposition .
- Incompatibilities : Separate from oxidizing agents (e.g., peroxides, chlorates) and strong bases to avoid violent reactions .
Q. What are the recommended purification methods for this compound after synthesis?
- Recrystallization : Use anhydrous solvents like THF or diethyl ether under inert atmospheres (argon/nitrogen) to minimize dimerization .
- Column Chromatography : Employ silica gel with non-polar eluents (e.g., hexane/ethyl acetate) to isolate the compound from byproducts .
Advanced Research Questions
Q. How can researchers prevent dimerization of this compound during transition metal complex synthesis?
Dimerization is a common challenge due to the compound’s propensity for sigmatropic rearrangements. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reactions below –20°C to slow dimerization kinetics .
- Inert Atmospheres : Use Schlenk lines or gloveboxes to exclude moisture and oxygen, which accelerate side reactions .
- Alternative Ligands : Pre-coordinate the compound with less electrophilic metals (e.g., Pd or Ir) before introducing reactive substrates .
Q. How should researchers address contradictory spectral data when this compound-derived products deviate from expected structures?
- Analytical Cross-Validation : Combine , , and high-resolution mass spectrometry (HRMS) to distinguish between benzothiazole derivatives and dimeric byproducts .
- X-Ray Crystallography : Resolve ambiguities in coordination geometry, particularly when iridium or palladium complexes form unexpected adducts (e.g., benzothiazole-N coordination) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states to evaluate allyl cleavage or dimerization pathways under varying conditions (e.g., solvent polarity, temperature) .
- Molecular Dynamics (MD) : Simulate interactions with transition metals to optimize ligand-metal binding affinity and reduce competing reactions .
Q. Contradiction Analysis and Troubleshooting
Q. Why does in situ protonation of this compound with [Ir(cod)(µ-OMe)]₂ fail to yield the expected ylidene complex?
The intermediate benzothiazolin-2-ylidene undergoes rapid dimerization before metal coordination. Solutions include:
- Pre-Stabilized Carbenes : Use pre-synthesized stable carbene ligands (e.g., NHCs) as alternatives .
- Kinetic Trapping : Introduce bulky substituents on the benzothiazole ring to sterically hinder dimerization .
Q. How to differentiate between thermal degradation and solvent-mediated decomposition of this compound?
- TGA/DSC Analysis : Quantify decomposition temperatures and compare with solvent boiling points .
- Controlled Solvent Screens : Test stability in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents under reflux conditions .
Q. Methodological Tables
Properties
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936901 | |
Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16407-55-9 | |
Record name | Benzothiazolium, 3-allyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.